Cas no 1361886-96-5 (4-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde)

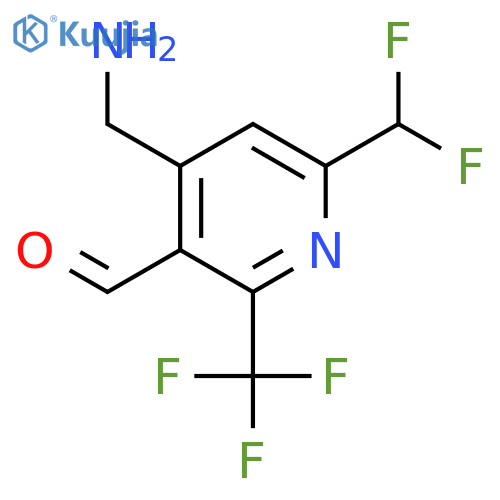

1361886-96-5 structure

商品名:4-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde

CAS番号:1361886-96-5

MF:C9H7F5N2O

メガワット:254.156699419022

CID:4932628

4-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde

-

- インチ: 1S/C9H7F5N2O/c10-8(11)6-1-4(2-15)5(3-17)7(16-6)9(12,13)14/h1,3,8H,2,15H2

- InChIKey: LHUITNYZKNROEY-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(C=O)=C(CN)C=C(C(F)F)N=1)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 271

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 56

4-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022000541-1g |

4-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde |

1361886-96-5 | 97% | 1g |

$1,612.80 | 2022-03-01 | |

| Alichem | A022000541-500mg |

4-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde |

1361886-96-5 | 97% | 500mg |

$960.40 | 2022-03-01 |

4-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde 関連文献

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

1361886-96-5 (4-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxaldehyde) 関連製品

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬